molecular formula C14H14O2 B8269706 1,4-Diethoxy-2,5-diethynylbenzene

1,4-Diethoxy-2,5-diethynylbenzene

Cat. No. B8269706
M. Wt: 214.26 g/mol
InChI Key: ZAADFKLXHAWCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diethoxy-2,5-diethynylbenzene is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Preparation and Structural Analysis

  • 1,4-Diethoxy-2,5-diethynylbenzene is used in the preparation of oligo(phenyleneethynylene)s, a type of polymer, via Pd/Cu-catalyzed cross-coupling. Its structural characteristics influence the packing and intermolecular interactions in adjacent molecules, which is crucial for material properties (Figueira et al., 2008).

Polymer Synthesis and Characterization

  • This compound is integral in synthesizing platinum-based polymers. These polymers exhibit varying thermal stability and optical properties based on different substituents, impacting their potential applications in materials science (Khan et al., 2003).
  • The polymerization of 1,4-diethynylbenzene on surfaces like Cu(111) has been observed, leading to disordered covalent networks. This understanding is key in nanoscale material engineering (Eichhorn et al., 2013).

Material Properties and Applications

  • Research into conjugated polymers incorporating 1,4-diethynylbenzene derivatives reveals their potential in electronic applications, such as in organic thin-film transistors, due to their unique electron transport characteristics (Sajoto et al., 2012).
  • 1,4-Diethynylbenzene derivatives have been studied for their potential use in fuel dispersants for rocket ramjet engines, showcasing the compound's versatility in high-energy applications (Yanovskii et al., 2019).

Novel Materials and Sensing Applications

  • Incorporation of 1,4-diethynylbenzene into polymer-based fluorescence sensors demonstrates its usefulness in detecting specific metal ions like Hg2+. This highlights its role in environmental monitoring and safety applications (Huang et al., 2010).

properties

IUPAC Name

1,4-diethoxy-2,5-diethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-5-11-9-14(16-8-4)12(6-2)10-13(11)15-7-3/h1-2,9-10H,7-8H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAADFKLXHAWCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C#C)OCC)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diethoxy-2,5-diethynylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Figueira, J Rodrigues, K Rissanen - Acta Crystallographica Section …, 2006 - scripts.iucr.org
The title compound, [RuCl2(C25H22P2)2]·2CH2Cl2·0.5C3H6O·0.5H2O, was obtained as unreacted starting material from our attempts to prepare acetylide complexes of ruthenium, …
Number of citations: 3 scripts.iucr.org
JLCB Figueira - 2012 - search.proquest.com
This dissertation presents and discusses the preparation of molecular wires (MW) candidates that would then be probed for electron transfer properties. These wires are bridged by 1, 4-…
Number of citations: 4 search.proquest.com
A Sen, V Bukhanko, H Baek, A Ohno, A Muranaka… - ACS …, 2023 - ACS Publications
The amination of aryl chlorides was facilitated via dual activation using polymeric nickel and iridium catalysts under microwave and visible-light irradiation. For this, a polymeric iridium …
Number of citations: 2 pubs.acs.org
L Russo, J Figueira, J Rodrigues… - … Section E: Structure …, 2006 - scripts.iucr.org
The title compound, cis-[RuCl2(C26H24P2)2]·2CH2Cl2, was obtained as an unexpected product from our attempts to prepare new ruthenium molecular wires using organic bridging …
Number of citations: 4 scripts.iucr.org
L Russo, J Figueira, J Rodrigues… - … Section E: Structure …, 2006 - scripts.iucr.org
In the title compound, [RuCl(C26H24P)2(H2O)]PF6·1.5CH2Cl2·0.5H2O, the complex RuII cation is in a slightly distorted octahedral environment, chelated by two bis(diphenylphosphino)…
Number of citations: 3 scripts.iucr.org

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